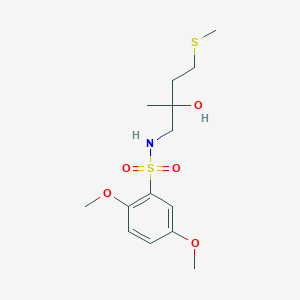

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide

Descripción

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide: is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a dimethoxybenzene ring, along with a hydroxy-methylthio butyl side chain.

Propiedades

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5S2/c1-14(16,7-8-21-4)10-15-22(17,18)13-9-11(19-2)5-6-12(13)20-3/h5-6,9,15-16H,7-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNILPHRXHLIDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Dimethoxybenzene Intermediate: The initial step involves the preparation of 2,5-dimethoxybenzene through the methylation of hydroquinone.

Introduction of the Sulfonamide Group: The dimethoxybenzene intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

Attachment of the Hydroxy-Methylthio Butyl Side Chain: The final step involves the reaction of the sulfonamide intermediate with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides and sulfones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

The compound N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide , identified by its CAS number 2034228-87-8, is a sulfonamide derivative that has garnered attention in various scientific research applications. This article explores its potential uses, focusing on its roles in pharmacology, neuroprotection, and as a therapeutic agent in disease management.

Pharmacological Applications

Research indicates that compounds similar to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide may exhibit pharmacological properties that can be harnessed in drug development. The sulfonamide group is known for its antibacterial activity, which could be relevant in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments.

Therapeutic Uses in Disease Management

The modulation of inflammatory responses is another area where this compound may play a role. Compounds that affect the kynurenine pathway have been studied for their potential to manage autoimmune diseases and mood disorders by balancing neuroinflammation and neurotransmitter levels . The dual role of metabolites in this pathway—acting both as pro-oxidants and antioxidants—highlights the complexity of therapeutic strategies that could involve N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide.

Case Studies and Research Findings

While specific case studies on this compound are scarce, analogous compounds have been investigated extensively:

- Neuroprotection : Research has shown that certain kynurenine metabolites can act as antagonists at NMDA receptors, providing a protective effect against excitotoxic damage in neuronal cells . This suggests a potential avenue for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide in neuropharmacology.

- Antimicrobial Activity : Sulfonamides are historically recognized for their antibacterial properties. Investigations into related sulfonamide derivatives have demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections .

- Inflammation Modulation : Studies on compounds affecting the kynurenine pathway indicate their role in modulating immune responses and inflammation . This suggests that N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide could be explored for therapeutic interventions in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The hydroxy and methylthio groups may also contribute to its biological activity by interacting with cellular components and disrupting normal cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide

- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide

- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide

Uniqueness

Compared to similar compounds, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms, effects, and implications in pharmacology and biochemistry.

Chemical Structure and Properties

The compound can be described by its chemical formula, which indicates the presence of a sulfonamide group and methoxy substituents on a benzene ring. The structural complexity of this compound suggests potential interactions with biological systems that may lead to various pharmacological effects.

Research has indicated that N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide may exhibit several biological activities:

- Antioxidant Properties : The compound has been shown to enhance the production of antioxidant metabolites such as taurine and reduced glutathione, which are crucial for cellular protection against oxidative stress .

- Metabolic Effects : It has been suggested that this compound can influence metabolic pathways related to amino acid metabolism, particularly involving methionine uptake. This effect may be more pronounced under stress conditions, such as heat stress in livestock .

- Inhibition of Pathogenic Secretion : Preliminary studies have indicated that related compounds can inhibit the secretion of virulence factors in pathogenic bacteria, suggesting potential applications in treating bacterial infections .

Case Studies

- In Vivo Studies : In a study involving high-producing Holstein cows, supplementation with 2-hydroxy-4-(methylthio)-butanoate (a related compound) showed improvements in body condition scores and overall health metrics, indicating a positive impact on metabolic health .

- Cell Culture Experiments : In vitro assays have demonstrated that compounds similar to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide can modulate gene expression related to stress responses in cultured cells, enhancing their resilience against oxidative damage .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide and its related compounds:

| Compound Name | Antioxidant Activity | Metabolic Regulation | Pathogen Inhibition |

|---|---|---|---|

| N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-... | Moderate | Yes | Possible |

| 2-hydroxy-4-(methylthio)-butanoate | High | Yes | Yes |

| 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-... | Low | No | Yes |

Conclusions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide exhibits promising biological activities that warrant further investigation. Its potential as an antioxidant and metabolic regulator could have significant implications in both veterinary and human medicine. Future research should focus on elucidating the precise mechanisms of action and exploring therapeutic applications.

Q & A

Q. What are the critical steps in synthesizing N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,5-dimethoxybenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves:

Sulfonamide bond formation : Reacting a benzenesulfonyl chloride derivative with a hydroxyl- and methylthio-substituted amine precursor. Key solvents include dichloromethane (DCM) or dimethylformamide (DMF), with temperature control (0–25°C) to prevent side reactions .

Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) improves purity.

Functional group protection : Hydroxyl groups may require temporary protection (e.g., tert-butyldimethylsilyl ether) to avoid unwanted reactivity during sulfonamide formation .

Optimization : Adjust stoichiometry (1.2:1 amine:sulfonyl chloride), use anhydrous solvents, and monitor reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this sulfonamide?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for dimethoxybenzene) and methylthio/hydroxybutyl side chains (δ 1.2–2.8 ppm) .

- ¹³C NMR : Confirm sulfonamide quaternary carbon (~δ 45–55 ppm) and methoxy groups (~δ 56 ppm) .

HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₄N₂O₅S₂: 401.1234) .

IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

Methodological Answer:

- Solubility : Use DMSO (≤1% v/v) or β-cyclodextrin complexes in aqueous buffers. Pre-saturate solutions via sonication .

- Stability : Conduct pH-dependent stability studies (pH 2–9) using LC-MS to identify degradation products. Store lyophilized samples at –80°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in silico models for this compound?

Methodological Answer:

Validate computational models : Compare docking results (e.g., AutoDock Vina) with experimental binding assays (SPR or ITC). Adjust force field parameters to match observed IC₅₀ values .

Replicate in vitro conditions : Ensure assay media (e.g., serum-free vs. serum-containing) align with in silico assumptions about protein-ligand interactions .

Cross-reference analogs : Test structurally similar sulfonamides (e.g., variations in methylthio or methoxy groups) to identify SAR trends .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for targeted therapeutic applications?

Methodological Answer:

Analog synthesis : Modify substituents (e.g., replace methylthio with ethylthio or methoxy with ethoxy) and test bioactivity .

Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify key binding motifs .

Free-energy perturbation (FEP) : Use molecular dynamics simulations to predict the impact of substituent changes on binding affinity .

Q. How can computational chemistry methods predict the metabolic pathways and potential toxicity of this compound?

Methodological Answer:

ADMET Prediction : Tools like SwissADME or ProTox-II assess:

- Metabolism : Cytochrome P450 interactions (e.g., CYP3A4/2D6 liability) .

- Toxicity : Hepatotoxicity risk via structural alerts (e.g., sulfonamide hypersensitivity) .

Metabolite identification : Use in silico tools (Meteor Nexus) to predict phase I/II metabolites (e.g., hydroxylation or glutathione adducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.